molecular formula C16H19ClN2O3 B12167375 6-{[(5-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid

6-{[(5-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid

Cat. No.: B12167375
M. Wt: 322.78 g/mol
InChI Key: CSYBAHMGVDLXEO-UHFFFAOYSA-N
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Description

6-{[(5-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 5-chloroindole moiety linked to a hexanoic acid chain through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(5-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-{[(5-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-{[(5-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(5-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid is unique due to its specific structure, which combines the biological activity of the indole moiety with the functional properties of the hexanoic acid chain.

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

6-[[2-(5-chloroindol-1-yl)acetyl]amino]hexanoic acid

InChI

InChI=1S/C16H19ClN2O3/c17-13-5-6-14-12(10-13)7-9-19(14)11-15(20)18-8-3-1-2-4-16(21)22/h5-7,9-10H,1-4,8,11H2,(H,18,20)(H,21,22)

InChI Key

CSYBAHMGVDLXEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCCCCC(=O)O)C=C1Cl

Origin of Product

United States

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